molecular formula C18H36ClLiN2Zn B3251185 Lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride CAS No. 207788-38-3

Lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride

Cat. No.: B3251185
CAS No.: 207788-38-3
M. Wt: 388.3 g/mol
InChI Key: HADJOMKWMXNFKI-UHFFFAOYSA-M
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Description

Lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride is a complex organozinc reagent extensively used in organic synthesis. This compound is known for its utility in various carbon-carbon bond-forming reactions, such as Negishi coupling, Michael additions, and electrophilic amination reactions . It is a versatile reagent that plays a crucial role in modern synthetic chemistry.

Preparation Methods

The preparation of lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride involves the reaction of zinc with 2,2,6,6-tetramethylpiperidine hydride or iodide, followed by the addition of lithium chloride. The synthetic route typically includes the following steps :

    Reaction Setup: In an inert atmosphere (e.g., argon), zinc is reacted with 2,2,6,6-tetramethylpiperidine hydride or iodide to form the piperidine zinc salt.

    Addition of Lithium Chloride: The piperidine zinc salt is then reacted with lithium chloride to form the desired compound.

    Solvent and Temperature Control: The reaction is usually carried out in tetrahydrofuran (THF) at controlled temperatures to ensure optimal yield and purity.

Chemical Reactions Analysis

Lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for Negishi coupling, base catalysts for Michael additions, and electrophilic amine sources for amination reactions. The major products formed from these reactions are typically complex organic molecules with new carbon-carbon or carbon-nitrogen bonds.

Mechanism of Action

The mechanism of action of lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride involves the formation of organozinc intermediates that can undergo various nucleophilic addition reactions. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatility and efficiency in various organic reactions, making it a valuable reagent in synthetic chemistry.

Properties

CAS No.

207788-38-3

Molecular Formula

C18H36ClLiN2Zn

Molecular Weight

388.3 g/mol

IUPAC Name

lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride

InChI

InChI=1S/2C9H18N.ClH.Li.Zn/c2*1-8(2)6-5-7-9(3,4)10-8;;;/h2*5-7H2,1-4H3;1H;;/q2*-1;;+1;+2/p-1

InChI Key

HADJOMKWMXNFKI-UHFFFAOYSA-M

SMILES

[Li+].CC1(CCCC([N-]1)(C)C)C.CC1(CCCC([N-]1)(C)C)C.[Cl-].[Zn+2]

Canonical SMILES

[Li+].CC1(CCCC([N-]1)(C)C)C.CC1(CCCC([N-]1)(C)C)C.[Cl-].[Zn+2]

Pictograms

Flammable; Corrosive

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride
Reactant of Route 2
Lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride
Reactant of Route 3
Lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride
Reactant of Route 4
Lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride
Reactant of Route 5
Lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride
Reactant of Route 6
Lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride

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